

Spectroscopic Analysis of 1-Methylisoquinolin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Methylisoquinolin-3-ol

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This technical guide provides an in-depth spectroscopic analysis of **1-methylisoquinolin-3-ol**. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a comprehensive overview based on established spectroscopic principles and data from closely related isoquinoline derivatives. The potential for tautomerism between the hydroxyl (-ol) and keto (-one) forms is a central consideration in the interpretation of its spectral data.

Tautomerism in 1-Methylisoquinolin-3-ol

1-Methylisoquinolin-3-ol can exist in two tautomeric forms: the aromatic alcohol form (**1-methylisoquinolin-3-ol**) and the lactam form (1-methylisoquinolin-3(2H)-one). The equilibrium between these two forms is influenced by factors such as the solvent and the solid-state packing. Spectroscopic analysis is crucial for identifying the predominant tautomer in a given state. In many related heterocyclic systems, the keto form is often more stable.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for both tautomers of **1-methylisoquinolin-3-ol**. These predictions are based on the analysis of similar compounds and general spectroscopic trends.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (in CDCl_3 , referenced to TMS)

Proton	Predicted Chemical Shift (ppm) - 1-Methylisoquinolin-3-ol	Predicted Chemical Shift (ppm) - 1-Methylisoquinolin-3(2H)-one	Multiplicity	Coupling Constants (Hz)
CH_3	~2.5	~2.4	s	-
H-4	~6.8	~6.5	s	-
H-5	~7.8	~7.6	d	~8.0
H-6	~7.5	~7.3	t	~7.5
H-7	~7.6	~7.4	t	~7.5
H-8	~8.0	~7.9	d	~8.0
OH	Variable (broad)	-	br s	-
NH	-	Variable (broad)	br s	-

Predicted ^{13}C NMR Data (in CDCl_3)

Carbon	Predicted Chemical Shift (ppm) - 1-Methylisoquinolin-3-ol	Predicted Chemical Shift (ppm) - 1-Methylisoquinolin-3(2H)-one
CH ₃	~18	~17
C-1	~150	~145
C-3	~160	~165 (C=O)
C-4	~105	~100
C-4a	~130	~128
C-5	~128	~127
C-6	~125	~124
C-7	~129	~128
C-8	~120	~119
C-8a	~138	~135

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹) - 1-Methyloquinolin-3-ol	Predicted Wavenumber (cm ⁻¹) - 1-Methyloquinolin-3(2H)-one
O-H Stretch	3200-3600 (broad)	-
N-H Stretch	-	3200-3400 (broad)
C-H Stretch (Aromatic)	3000-3100	3000-3100
C-H Stretch (Aliphatic)	2850-3000	2850-3000
C=O Stretch (Amide)	-	1650-1680
C=N Stretch	~1620	-
C=C Stretch (Aromatic)	1450-1600	1450-1600
C-O Stretch	1200-1300	-

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Parameter	Predicted Value
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.19 g/mol
Predicted m/z (M ⁺)	159
Key Fragmentation Pathways	Loss of CO, loss of CH ₃ , fragmentation of the benzene ring

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **1-methyloquinolin-3-ol**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard.[\[1\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Set the spectral width to cover a range of -1 to 12 ppm.
 - Use a standard 90° pulse.
 - Set a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.[\[1\]](#)
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover a range of 0 to 200 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ^{13}C has a low natural abundance.

IR Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- Background Collection: Record a background spectrum of the clean, empty ATR crystal.[\[1\]](#)
- Spectrum Acquisition:
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$.
 - Use a resolution of 4 cm^{-1} .[\[1\]](#)
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[\[1\]](#)

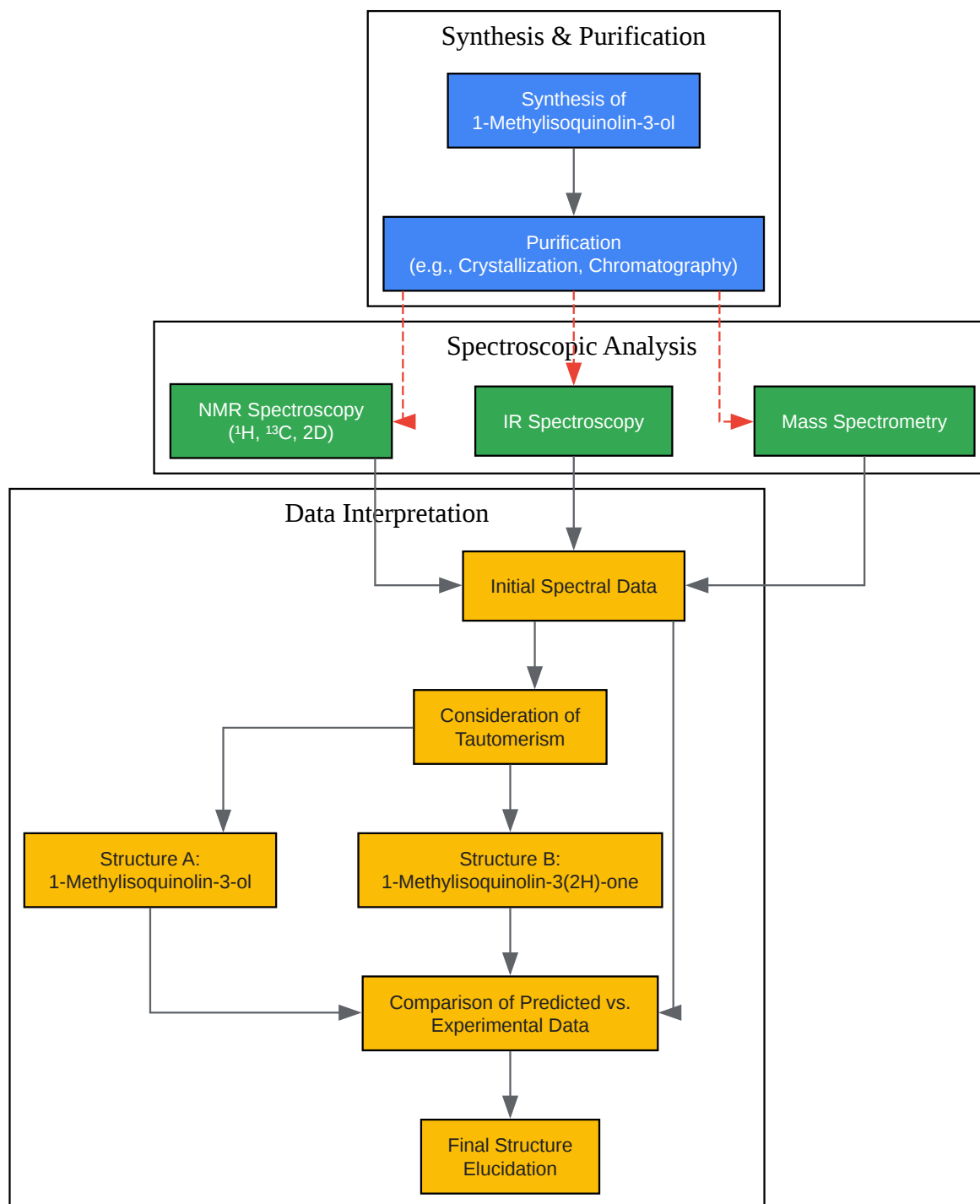
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.^[1]

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile solids, direct infusion via a suitable solvent or a solids probe is appropriate.
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **1-methylisoquinolin-3-ol**, where tautomerism is a key consideration.



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References

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